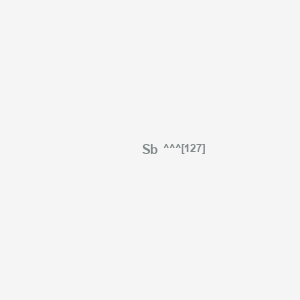
Antimony-127
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony-127 is a useful research compound. Its molecular formula is Sb and its molecular weight is 126.90692 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electronics and Semiconductors
Antimony in Semiconductor Technology
Antimony is used in the production of semiconductors, particularly in the form of antimonene, a two-dimensional material derived from antimony. Antimonene exhibits significant electronic properties that make it suitable for applications in transistors and optoelectronic devices. Research indicates that antimonene can be synthesized through methods such as mechanical exfoliation and molecular beam epitaxy, leading to high-quality 2D materials with excellent conductivity and stability in air .
Table 1: Properties of Antimonene
| Property | Value |
|---|---|
| Thickness | 4-9 nm |
| Band Gap | 1.5 eV |
| Lattice Constant | 4.28 ± 0.02 Å |
| Chemical Stability | High |
Radiopharmaceuticals
Medical Applications
Antimony isotopes, particularly 119Sb, are being explored for their potential in radiopharmaceutical applications. The therapeutic properties of antimony isotopes can be harnessed for targeted radiotherapy, which is a growing area in cancer treatment. Studies have shown that antimony compounds can be used to develop radiolabeled agents that selectively target cancer cells while minimizing damage to surrounding healthy tissues .
Case Study: Antimony-119 in Cancer Therapy
Research has demonstrated the effectiveness of 119Sb in targeting specific tumor types. In preclinical trials, radiolabeled antimony compounds showed promising results in inhibiting tumor growth while exhibiting lower toxicity compared to traditional chemotherapeutics .
Chemical Applications
Use in Alloys and Flame Retardants
Antimony is commonly used as an alloying agent to enhance the properties of lead and other metals. It improves hardness and mechanical strength, making it valuable in battery manufacturing and soldering materials. Additionally, antimony trioxide is widely used as a flame retardant in plastics and textiles due to its ability to inhibit combustion .
Environmental Monitoring
Detection of Antimony Compounds
Antimony compounds, including 127Sb, are utilized in environmental monitoring systems to detect pollution levels. Its presence in soil and water can indicate contamination from industrial processes or mining activities. Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) are employed to measure antimony concentrations accurately .
Propiedades
Número CAS |
13968-50-8 |
|---|---|
Fórmula molecular |
Sb |
Peso molecular |
126.90692 g/mol |
Nombre IUPAC |
antimony-127 |
InChI |
InChI=1S/Sb/i1+5 |
Clave InChI |
WATWJIUSRGPENY-BKFZFHPZSA-N |
SMILES |
[Sb] |
SMILES isomérico |
[127Sb] |
SMILES canónico |
[Sb] |
Key on ui other cas no. |
13968-50-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















